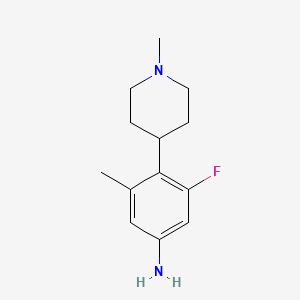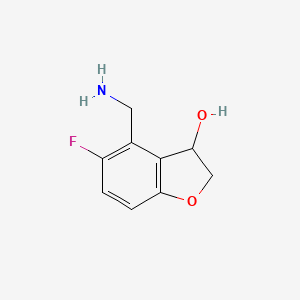
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a benzofuran ring with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a fluoro-substituted phenol, with an aldehyde or ketone under acidic or basic conditions. The aminomethyl group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the aminomethyl group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-one (ketone) or 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-carboxylic acid (carboxylic acid).
Reduction: 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol (de-fluorinated compound) or 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-amine (amine derivative).
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzofuran ring.
5-Fluoro-2,3-dihydrobenzofuran-3-ol: Lacks the aminomethyl group.
4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol: Similar but without the fluorine atom.
Uniqueness: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the combination of the aminomethyl group, fluorine atom, and hydroxyl group on the benzofuran ring, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-(aminomethyl)-5-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,3-4,11H2 |
InChI Key |
VKIIOXMIARVGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2CN)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


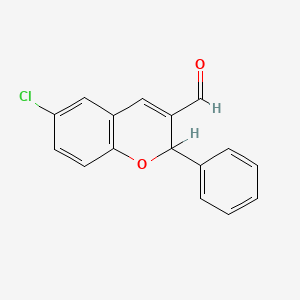
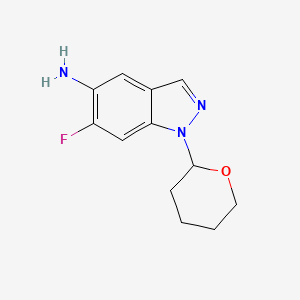
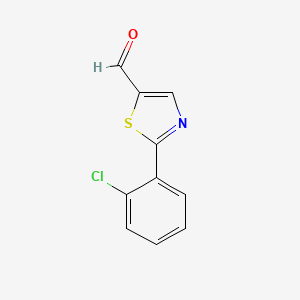
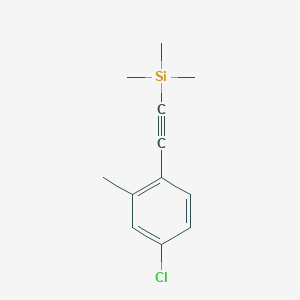
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
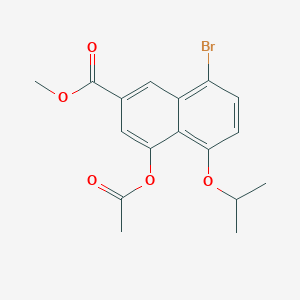
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
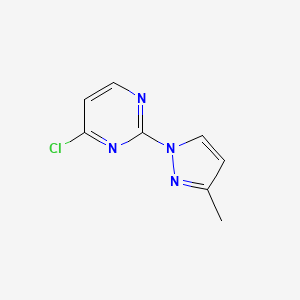
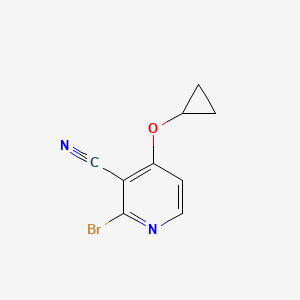
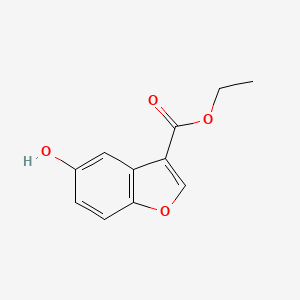


![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
